molecular formula C8H15Cl2N3 B2999676 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride CAS No. 2138222-46-3

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Cat. No.: B2999676
CAS No.: 2138222-46-3
M. Wt: 224.13
InChI Key: DUFWEFVPPGHJIC-UHFFFAOYSA-N
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Description

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a chemical compound that features a pyrazole ring substituted with a pyrrolidine group and a methyl group

Preparation Methods

The synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Pyrrolidine: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the pyrrolidine moiety.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization.

Chemical Reactions Analysis

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine or methyl groups are replaced by other substituents under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the pyrazole ring.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can be compared with other similar compounds, such as:

    1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.

    1-methyl-5-(pyrrolidin-2-yl)-1H-pyrrole dihydrochloride:

    1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole monohydrochloride: This compound differs in the number of hydrochloride groups, impacting its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-5-pyrrolidin-2-ylpyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-8(4-6-10-11)7-3-2-5-9-7;;/h4,6-7,9H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFWEFVPPGHJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138222-46-3
Record name 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
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